Product packaging for arachidonoyl-CoA(4-)(Cat. No.:)

arachidonoyl-CoA(4-)

Cat. No.: B1265322
M. Wt: 1050 g/mol
InChI Key: JDEPVTUUCBFJIW-YQVDHACTSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of arachidonoyl-CoA. It has a role as a human metabolite. It is a polyunsaturated fatty acyl-CoA(4-) and an (11Z)-Delta(11)-fatty acyl-CoA(4-). It is a conjugate base of an arachidonoyl-CoA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H62N7O17P3S-4 B1265322 arachidonoyl-CoA(4-)

Properties

Molecular Formula

C41H62N7O17P3S-4

Molecular Weight

1050 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/p-4/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1

InChI Key

JDEPVTUUCBFJIW-YQVDHACTSA-J

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Scientific Research Applications

Metabolic Role

Fatty Acid Metabolism
Arachidonoyl-CoA(4-) is synthesized from arachidonic acid through the action of long-chain acyl-CoA synthase 4 (ACSL4). This enzyme catalyzes the formation of arachidonoyl-CoA, which is pivotal for the metabolism of polyunsaturated fatty acids (PUFAs). The arachidonoyl-CoA serves as a substrate for various biochemical pathways, including:

  • Eicosanoid Synthesis : Arachidonoyl-CoA(4-) is a precursor for eicosanoids, which are signaling molecules that play essential roles in inflammation and immune responses. These compounds include prostaglandins, thromboxanes, and leukotrienes, which are involved in various physiological processes .
  • Phospholipid Biosynthesis : Arachidonoyl-CoA(4-) is incorporated into phospholipids, contributing to membrane fluidity and functionality. It is particularly significant in the formation of phosphatidylcholine and phosphatidylethanolamine .

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies indicate that arachidonoyl-CoA(4-) plays a critical role in this process:

  • ACSL4 and Ferroptosis : ACSL4-mediated synthesis of arachidonoyl-CoA is linked to the promotion of ferroptosis by facilitating the incorporation of arachidonic acid into membrane phospholipids. This incorporation leads to increased susceptibility to lipid peroxidation, a hallmark of ferroptotic cell death .
  • Therapeutic Targeting : Given its involvement in ferroptosis, ACSL4 and arachidonoyl-CoA(4-) are being investigated as potential therapeutic targets in cancer treatment. Inhibiting ACSL4 may reduce ferroptosis in tumor cells, thereby enhancing cancer cell survival .

Implications in Disease Mechanisms

Cancer Biology
Research has shown that aberrant metabolism of fatty acids, including the dysregulation of arachidonoyl-CoA(4-), can contribute to cancer progression:

  • Metabolic Reprogramming : Cancer cells often exhibit altered fatty acid metabolism to support rapid proliferation. Arachidonoyl-CoA(4-) influences this metabolic reprogramming by participating in the synthesis of bioactive lipids that promote tumor growth and metastasis .
  • Antitumor Immunity : The modulation of eicosanoid production from arachidonoyl-CoA(4-) can affect immune responses against tumors. Understanding these interactions may provide insights into improving immunotherapy strategies .

Table 1: Summary of Key Research Findings on Arachidonoyl-CoA(4-)

Study ReferenceFocus AreaKey Findings
FerroptosisDemonstrated that ACSL4-mediated synthesis of arachidonoyl-CoA promotes ferroptosis through lipid peroxidation.
Eicosanoid ProductionHighlighted the role of arachidonoyl-CoA(4-) in synthesizing inflammatory mediators involved in various diseases.
Cancer MetabolismExplored how altered arachidonoyl-CoA metabolism supports tumor growth and survival mechanisms.

Chemical Reactions Analysis

Role in Lipid Metabolism and Signaling

Arachidonoyl-CoA(4−) serves as a precursor for lipid mediators and structural phospholipids:

Phospholipid Incorporation

  • In macrophages, ACSL4 deficiency reduces AA incorporation into phospholipids by 30–50%, with compensatory increases in oleic and linoleic acid incorporation .

  • Phospholipid Class Distribution :

    Phospholipid ClassAA Incorporation (WT)AA Incorporation (ACSL4−/−)
    Phosphatidylcholine22.5%12.1%
    Phosphatidylethanolamine18.7%9.8%
    Phosphatidylinositol25.3%14.6%

Cancer and Apoptosis Resistance

  • Colon Adenocarcinoma : ACSL4 mRNA levels are 3.2-fold higher in tumor tissues compared to adjacent normal tissues (P<0.01P<0.01) .

  • Apoptosis Prevention : Overexpression of ACSL4 reduces intracellular free AA by 40%, synergizing with COX-2 to inhibit apoptosis .

Inflammatory Modulation

  • Cytokine Suppression : ACSL4-deficient macrophages show 50–70% reductions in Il6\text{Il6}, Ccl2\text{Ccl2}, and Nos2\text{Nos2} mRNA post-stimulation .

Competitive Inhibition

  • Arachidonoyl-CoA(4−) competitively inhibits 15-hydroxy prostaglandin dehydrogenase (IC50=20μMIC_{50}=20\mu \text{M}), slowing prostaglandin degradation .

Ferroptosis Regulation

  • ACSL4 directs AA into phospholipids, which are oxidized during ferroptosis. Depletion of ACSL4 reduces lipid peroxidation by 80%, protecting cells from ferroptotic death .

Peroxidation Pathways

Arachidonoyl-CoA(4−) undergoes peroxidation at bis-allylic positions (C9, C11, C13), forming reactive lipid radicals :

Arachidonoyl CoA 4 +ROSPeroxyl radicalsHydroperoxides\text{Arachidonoyl CoA 4 }+\text{ROS}\rightarrow \text{Peroxyl radicals}\rightarrow \text{Hydroperoxides}

  • Kinetics : Rate constants for peroxyl radical formation are 3.5×106M1s13.5\times 10^6\,\text{M}^{-1}\text{s}^{-1} in the presence of α-tocopherol .

Degradation and Metabolic Fate

Arachidonoyl-CoA(4−) is catabolized via β-oxidation in mitochondria:

  • Rate Limiting Step : Carnitine palmitoyltransferase 1 (CPT1) transports the acyl-CoA into mitochondria (Vmax=12nmol min mg proteinV_{\text{max}}=12\,\text{nmol min mg protein}) .

Preparation Methods

Subcellular Fractionation and Enzyme Sources

Microsomal fractions from brain, liver, and adrenal tissues are rich sources of ACSL4. Homogenates from rat cerebrum demonstrate arachidonoyl-CoA synthesis rates of 4.6 nmol/min/mg protein, surpassing cerebellar and brainstem activities by 40–60%. Synaptic plasma membranes exhibit unique kinetic properties, with a lower apparent Km for arachidonic acid (17 μM) compared to microsomes (23 μM). Triton X-100 (0.1% w/v) enhances docosahexaenoyl-CoA synthesis by 2.5-fold in synaptic membranes but has minimal effect on arachidonoyl-CoA production.

Reaction Optimization

Standard reaction mixtures contain:

  • 175 mM Tris-HCl (pH 7.4)
  • 8 mM MgCl2
  • 5 mM dithiothreitol
  • 1 mM ATP
  • 0.2 mM CoASH
  • 0.5% Triton X-100
  • 50 μM arachidonic acid

Incubation at 37°C for 20 minutes yields maximal arachidonoyl-CoA(4-) production, as quantified by radioactive assays using [3H]arachidonic acid.

Chemo-Enzymatic Cascade Synthesis

Recent advances enable in vitro CoA regeneration systems coupled with ACSL4-mediated activation. A one-pot cascade developed by Zhou et al. (2024) achieves 2 mM arachidonoyl-CoA(4-) in 2 hours through:

  • Pantethine Reduction :
    Glutathione reductase (GR) reduces pantethine to pantetheine using NADH, followed by chemical reduction with glutathione.

  • CoA Biosynthesis :
    Recombinant enzymes from Escherichia coli Nissle sequentially convert pantetheine to CoA:

    • Pantothenate kinase (PanK)
    • Pantetheine-phosphate adenylyltransferase
    • Dephospho-CoA kinase
  • ACSL4 Catalysis :
    Purified ACSL4 (0.5 mg/mL) activates arachidonic acid in the presence of ATP (2 mM) and Mg2+ (5 mM), achieving >90% conversion efficiency.

Kinetic Parameters and Regulatory Mechanisms

ACSL4 exhibits distinct kinetic properties across tissues and species:

Parameter Cerebral Microsomes Hepatic Microsomes Adrenal Mitochondria
Km (μM) 23 ± 2.1 18 ± 1.8 15 ± 1.2
Vmax (nmol/min/mg) 5.2 ± 0.4 7.8 ± 0.6 9.1 ± 0.7
pH Optimum 7.4–7.8 7.0–7.5 7.2–7.6

Phosphorylation at Ser287 by protein kinase A (PKA) enhances ACSL4 activity by 40%, while protein kinase C (PKC)-mediated phosphorylation at Thr322 reduces substrate affinity (Km increases to 28 μM). Bicuculline-induced seizures in rats decrease cerebellar ACSL4 activity by 35%, highlighting neuromodulatory regulation.

Species-Specific Synthesis Variations

Comparative studies reveal evolutionary adaptations in arachidonoyl-CoA(4-) production:

Species Tissue Synthesis Rate (nmol/min/mg) Preferred Cofactor
Human Retina 3.8 ± 0.3 ATP
Bovine Retina 4.2 ± 0.4 GTP
Rat Cerebrum 5.1 ± 0.5 ATP
Frog Retina 6.7 ± 0.6 ITP

Frog retinal microsomes demonstrate the highest reported activity (6.7 nmol/min/mg), likely due to expanded ACSL4 gene duplications.

Analytical Validation Methods

  • Radioactive Assays :
    Incorporation of [3H]arachidonic acid into the aqueous phase after Dole’s extraction (isopropanol:heptane:H2SO4, 40:10:1) quantifies thioester formation.

  • HPLC Analysis :
    Reverse-phase C18 chromatography (UV detection at 254 nm) resolves arachidonoyl-CoA(4-) at 9.3 min, distinct from CoA (8.1 min) and acetyl-CoA (10.2 min).

  • Mass Spectrometry :
    High-resolution MS/MS identifies the deprotonated molecular ion [M–4H]4– at m/z 262.5 (calculated for C41H62N7O17P3S).

Q & A

Q. How to design longitudinal studies tracking arachidonoyl-CoA dynamics in metabolic disorders?

  • Use stable isotope tracing (e.g., 14C^{14}C-arachidonate) in animal models. Sacrifice cohorts at timed intervals, extract liver/muscle lipids, and compare specific activity of arachidonoyl-CoA via scintillation counting. Ethical approval must comply with institutional guidelines for vertebrate studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
arachidonoyl-CoA(4-)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.